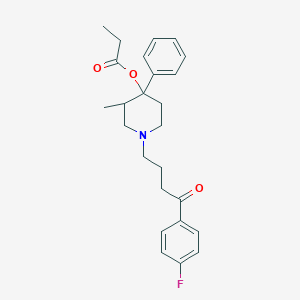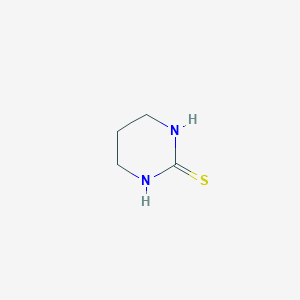
Fpmpp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fpmpp is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorobenzoyl group, a propyl chain, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fpmpp typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-Fluorobenzoyl Chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Alkylation: The 4-fluorobenzoyl chloride is then reacted with 3-chloropropylamine to form 3-(4-fluorobenzoyl)propylamine.
Cyclization: The resulting amine is cyclized with 3-methyl-4-phenylpiperidine under basic conditions to form the desired piperidine derivative.
Propionylation: Finally, the compound is propionylated using propionyl chloride in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Fpmpp undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Fpmpp has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Fpmpp involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzoyl group may enhance its binding affinity to certain receptors, leading to modulation of their activity. The piperidine ring structure is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-(4-Fluorobenzoyl)propyl)-4-phenylpiperidine: Similar structure but lacks the methyl and propionoxy groups.
4-Fluorobenzoylpropylamine: Lacks the piperidine ring and additional substituents.
4-Fluorobenzoyl chloride: Precursor in the synthesis but lacks the piperidine and propyl groups.
Uniqueness: Fpmpp is unique due to the combination of its fluorobenzoyl group, propyl chain, and piperidine ring, which confer specific chemical and biological properties. This combination allows for diverse chemical reactions and potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
130549-78-9 |
|---|---|
Molekularformel |
C25H30FNO3 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
[1-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-4-phenylpiperidin-4-yl] propanoate |
InChI |
InChI=1S/C25H30FNO3/c1-3-24(29)30-25(21-8-5-4-6-9-21)15-17-27(18-19(25)2)16-7-10-23(28)20-11-13-22(26)14-12-20/h4-6,8-9,11-14,19H,3,7,10,15-18H2,1-2H3 |
InChI-Schlüssel |
REXOMGWVBIKJKZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CCN(CC1C)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=O)OC1(CCN(CC1C)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Synonyme |
1-(3-(4-fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine 1-(3-(4-fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine, (3R,4S)-isomer FPMPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)






